cis-Terbinafine Hydrochloride

Analytical Chemistry Pharmaceutical Impurity Profiling Stereochemistry

Analytical labs face regulatory risk when quantifying the cis-isomer impurity in Terbinafine HCl API without a certified, pharmacopoeia-grade reference standard. cis-Terbinafine Hydrochloride (CAS 176168-78-8), designated Terbinafine Hydrochloride Impurity B (EP) and USP Terbinafine Related Compound B, directly resolves this compliance gap. - Enables ICH Q3A-compliant impurity quantification in Terbinafine API and finished dosage forms per EP/USP monographs. - Serves as a critical process marker for optimizing synthetic pathways; documented solvent selection can reduce cis-isomer content from >10% to <0.1%. - Supplied as a highly characterized analytical standard (≥95% purity) with full traceability documentation for HPLC, UPLC, and LC-MS/MS method development and batch-release QC.

Molecular Formula C21H26ClN
Molecular Weight 327.896
CAS No. 176168-78-8
Cat. No. B587607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Terbinafine Hydrochloride
CAS176168-78-8
SynonymsN-[(2Z)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine Hydrochloride;  (Z)-Terbinafine;  USP Terbinafine Related Compound B; 
Molecular FormulaC21H26ClN
Molecular Weight327.896
Structural Identifiers
SMILESCC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
InChIInChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-;
InChIKeyBWMISRWJRUSYEX-UYTGOYFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Terbinafine Hydrochloride: Identity and Role


cis-Terbinafine Hydrochloride (CAS 176168-78-8) is the (Z)-geometric isomer and hydrochloride salt of the allylamine antifungal Terbinafine. It is primarily known as a major process-related impurity formed during the chemical synthesis of the active pharmaceutical ingredient (API), trans-Terbinafine Hydrochloride [1]. The isomer is designated as Terbinafine Hydrochloride Impurity B (EP) in the European Pharmacopoeia . Commercial sources provide it as a highly purified analytical standard (commonly >95% purity) for use in pharmaceutical quality control, method development, and validation, rather than as a therapeutic agent .

cis-Terbinafine Hydrochloride: Non-Fungible QC Component


In the context of pharmaceutical manufacturing, substituting a well-characterized impurity standard like cis-Terbinafine Hydrochloride with an in-class analog or a non-certified material is not analytically or regulatorily valid. Pharmacopoeial monographs mandate the use of specific, high-purity impurity standards to ensure the accuracy of methods used to quantify and control these impurities in the final drug product . The cis-isomer's formation is inherent to the API synthesis, with its proportion heavily influenced by process conditions. Using a precisely defined, certified reference standard of this specific isomer is a prerequisite for validating analytical methods (e.g., HPLC, LC-MS/MS) and demonstrating that manufacturing processes consistently reduce this impurity to safe levels, as required by ICH Q3A guidelines [1].

cis-Terbinafine Hydrochloride: Analytical and Synthetic Differentiation


Stereochemical Distinction from API

The primary differentiating characteristic of cis-Terbinafine Hydrochloride is its (Z)-stereochemical configuration, which contrasts with the (E)-configuration of the active pharmaceutical ingredient (API), trans-Terbinafine Hydrochloride . This fundamental difference is defined by the spatial arrangement of substituents across the carbon-carbon double bond and is responsible for the compound's distinct physical and chemical properties, making it a separable and identifiable impurity during synthesis and quality control [1].

Analytical Chemistry Pharmaceutical Impurity Profiling Stereochemistry

Pharmacopoeial Impurity Designation

cis-Terbinafine Hydrochloride is officially designated as Terbinafine Hydrochloride Impurity B (EP) in the European Pharmacopoeia . This designation mandates its use as a specific reference standard for the development and validation of analytical methods designed to control the purity of Terbinafine Hydrochloride API and finished drug products, a role that cannot be fulfilled by non-specific or in-class analogs.

Pharmaceutical Regulation Quality Control Reference Standards

Synthetic Route Impact on cis-Isomer Yield

The formation of cis-Terbinafine as an impurity is a key metric in evaluating the efficiency of different Terbinafine synthetic routes. A patent filing discloses that using methyl isobutyl ketone (MIBK) as a solvent drastically reduces the cis-isomer content in the final hydrochloride salt to less than 0.1%, compared to other solvents where the cis-isomer percentage can exceed 10% [1]. The starting material for the synthesis is typically an isomeric mixture of approximately 75% trans- and 25% cis-Terbinafine base [1].

Process Chemistry Synthetic Methodology Impurity Control

Distinct Physical Properties for Separation and ID

cis-Terbinafine Hydrochloride exhibits distinct physical properties that facilitate its separation from the trans-isomer. Its reported melting point range of 133-135 °C is significantly lower than that of trans-Terbinafine Hydrochloride, which has a melting point of 204-205 °C [1]. Furthermore, the differential solubility of the two isomers in various organic solvents is a key factor in their separation and purification, as demonstrated by the dramatic reduction in cis-isomer content when using specific solvents like methyl isobutyl ketone .

Physical Chemistry Analytical Method Development Preparative Chromatography

cis-Terbinafine Hydrochloride: Validated Application Scenarios


Method Development and Validation for API Purity

The primary application for cis-Terbinafine Hydrochloride is as a certified reference standard for the development, validation, and routine use of analytical methods (e.g., HPLC, UPLC, LC-MS/MS) designed to detect and quantify the cis-isomer impurity in Terbinafine Hydrochloride active pharmaceutical ingredient (API) and finished drug products [1]. Its use is mandated by pharmacopoeial monographs (e.g., as Terbinafine Hydrochloride Impurity B (EP)) to ensure compliance with ICH Q3A guidelines on impurity limits [1].

Process Optimization and QbD in Manufacturing

Researchers and process chemists utilize cis-Terbinafine Hydrochloride to evaluate the effectiveness of different synthetic pathways and purification strategies. The compound serves as a critical marker for assessing how changes in reaction conditions (e.g., solvent, temperature, catalyst) impact the formation of this specific geometric impurity. This enables data-driven process optimization aimed at minimizing impurity levels, as demonstrated in patents where solvent choice reduced the cis-isomer content from over 10% to less than 0.1% [1].

Quality Control and Batch Release Testing

In quality control (QC) laboratories, cis-Terbinafine Hydrochloride is an essential tool for the batch release testing of Terbinafine Hydrochloride API and formulated products. By comparing samples against this well-characterized impurity standard, QC analysts can accurately report the level of the cis-isomer impurity, ensuring it falls below the specified pharmacopoeial limits and confirming the batch's compliance and safety before release to the market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Terbinafine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.